molecular formula C24H26O4 B5025580 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene

1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene

Cat. No.: B5025580
M. Wt: 378.5 g/mol
InChI Key: VPELWWRLYGPDEG-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxy-4-prop-2-enylphenol.

    Etherification: The phenol group is etherified with ethylene glycol derivatives to form 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethanol.

    Naphthalene Attachment: The final step involves the attachment of the naphthalene moiety through an ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The prop-2-enyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the prop-2-enyl group can be reduced to form saturated derivatives.

    Substitution: The methoxy and ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted ethers or phenols.

Scientific Research Applications

1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    2-Methoxy-4-prop-2-enylphenol: Shares the methoxy and prop-2-enyl groups but lacks the extended ether and naphthalene moieties.

    1-Ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol: Similar structure but with different ether linkages and functional groups.

Uniqueness: 1-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene is unique due to its combination of functional groups and extended ether linkages, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPELWWRLYGPDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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